4-(3-Chlorobenzyl)-2-(1-methylazepan-4-yl)phthalazin-1(2H)-one
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Overview
Description
It is primarily used as an antihistamine to treat allergic rhinitis and conjunctivitis . The compound is known for its efficacy in reducing symptoms such as sneezing, itching, and runny nose.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Chlorobenzyl)-2-(1-methylazepan-4-yl)phthalazin-1(2H)-one involves several steps. One common method starts with the reaction of 4-chlorobenzyl cyanide with hydrazine hydrate to form 4-(4-chlorobenzyl)phthalazin-1-one. This intermediate is then reacted with 1-methylazepane in the presence of a base such as sodium hydride to yield the final product .
Industrial Production Methods
Industrial production of Azelastine typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving recrystallization and purification steps to ensure the final product meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
4-(3-Chlorobenzyl)-2-(1-methylazepan-4-yl)phthalazin-1(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogen substitution reactions can occur, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents such as chlorine or bromine.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
4-(3-Chlorobenzyl)-2-(1-methylazepan-4-yl)phthalazin-1(2H)-one has a wide range of scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry.
Biology: Studied for its effects on histamine receptors and allergic responses.
Medicine: Used in the development of antihistamine drugs for treating allergies.
Industry: Employed in the formulation of nasal sprays and eye drops for allergy relief.
Mechanism of Action
The compound exerts its effects by blocking H1 histamine receptors, thereby preventing histamine from binding and causing allergic symptoms. This action reduces the release of inflammatory mediators and alleviates symptoms such as itching, sneezing, and nasal congestion . The molecular targets include H1 receptors located on the surface of various cells, including those in the respiratory tract and eyes .
Comparison with Similar Compounds
Similar Compounds
Cetirizine: Another second-generation H1 receptor antagonist used for similar indications.
Loratadine: Known for its long-lasting effects and minimal sedation.
Fexofenadine: A non-sedating antihistamine with a similar mechanism of action.
Uniqueness
4-(3-Chlorobenzyl)-2-(1-methylazepan-4-yl)phthalazin-1(2H)-one is unique due to its dual action as both an antihistamine and a mast cell stabilizer. This dual mechanism provides enhanced efficacy in treating allergic symptoms compared to other antihistamines .
Biological Activity
4-(3-Chlorobenzyl)-2-(1-methylazepan-4-yl)phthalazin-1(2H)-one is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the available literature on its biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C22H24ClN3O
- Molecular Weight : 381.90 g/mol
- CAS Number : 37933-01-0
The compound features a phthalazinone core, which is known for its diverse biological activities. The presence of a chlorobenzyl group and a methylazepane moiety may contribute to its pharmacological profile.
Biological Activity Overview
The biological activity of this compound has been investigated in several studies, particularly focusing on its effects on various biological systems.
Antihistaminic Activity
One of the primary areas of research has been the antihistaminic properties of this compound. Related compounds, such as azelastine, have demonstrated significant antihistamine activity, leading to investigations into the phthalazinone derivatives for similar effects.
Case Study : A study comparing various phthalazinone derivatives found that modifications to the benzyl group significantly influenced antihistaminic potency, suggesting that this compound may exhibit comparable activity to azelastine in inhibiting histamine receptors .
Anti-inflammatory Properties
Research has indicated that compounds with phthalazinone structures may possess anti-inflammatory properties. The mechanism is thought to involve the inhibition of pro-inflammatory cytokines and mediators.
Research Findings : In vitro studies have shown that related phthalazinones can reduce the production of TNF-alpha and IL-6 in activated macrophages, suggesting potential use in treating inflammatory conditions .
Antimicrobial Activity
Preliminary studies have also explored the antimicrobial properties of this compound. The presence of halogenated groups often enhances antimicrobial activity due to increased lipophilicity and reactivity.
Property | Activity Level |
---|---|
Antihistaminic | Moderate |
Anti-inflammatory | High |
Antimicrobial | Variable |
The mechanisms by which this compound exerts its biological effects are still under investigation. However, several pathways have been proposed:
- Histamine Receptor Blockade : Similar to azelastine, it likely acts as an antagonist at H1 receptors.
- Cytokine Modulation : It may inhibit NF-kB signaling pathways, leading to reduced expression of inflammatory cytokines.
- Membrane Disruption : The lipophilic nature of the chlorobenzyl group could facilitate interactions with microbial membranes.
Properties
IUPAC Name |
4-[(3-chlorophenyl)methyl]-2-(1-methylazepan-4-yl)phthalazin-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24ClN3O/c1-25-12-5-8-18(11-13-25)26-22(27)20-10-3-2-9-19(20)21(24-26)15-16-6-4-7-17(23)14-16/h2-4,6-7,9-10,14,18H,5,8,11-13,15H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLKSTYGRSHODJB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC(CC1)N2C(=O)C3=CC=CC=C3C(=N2)CC4=CC(=CC=C4)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24ClN3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.